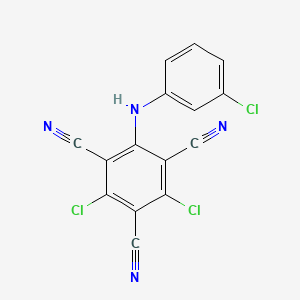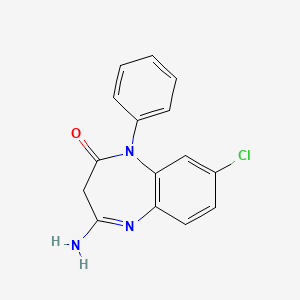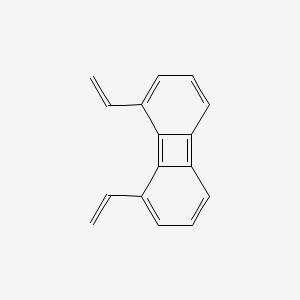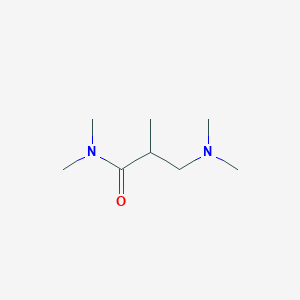
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride: is a chemical compound with the molecular formula C7H6NOS2Cl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride typically involves the reaction of 2-aminothiophenol with appropriate reagents under controlled conditions. One common method includes the use of disulfur dichloride (S2Cl2) as a reagent, which facilitates the formation of the dithiazole ring. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form .
化学反応の分析
Types of Reactions
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
科学的研究の応用
1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of dyes, pigments, and other materials due to its electronic properties.
作用機序
The mechanism of action of 1,2,3-Benzodithiazol-1-ium, 6-methoxy-, chloride involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, including inhibition or activation of enzymatic pathways .
類似化合物との比較
Similar Compounds
Benzothiazole: A related compound with a similar structure but different electronic properties.
Benzodithiazole: Another isomer with distinct chemical behavior.
Uniqueness
This compound stands out due to its unique combination of a dithiazole ring and a methoxy group, which imparts specific electronic and steric properties. These characteristics make it valuable for specialized applications in research and industry .
特性
CAS番号 |
35576-56-8 |
|---|---|
分子式 |
C7H6ClNOS2 |
分子量 |
219.7 g/mol |
IUPAC名 |
1,2,3-benzodithiazol-6-ylidene(methyl)oxidanium;chloride |
InChI |
InChI=1S/C7H6NOS2.ClH/c1-9-5-2-3-6-7(4-5)10-11-8-6;/h2-4H,1H3;1H/q+1;/p-1 |
InChIキー |
IGAOAILGAIHPGS-UHFFFAOYSA-M |
正規SMILES |
C[O+]=C1C=CC2=NSSC2=C1.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-(2-Chloro-3-(1-[(cyclohexylamino)carbonyl]-2-oxohydrazino)propyl)-1-[(cyclohexylamino)carbonyl]-2-oxohydrazine](/img/structure/B14678814.png)



![Benzene, 1,1'-[(diazomethylene)bis(sulfonyl)]bis[4-chloro-](/img/structure/B14678821.png)



![(5E)-5-ethylidenebicyclo[2.2.1]hept-2-ene;furan-2,5-dione](/img/structure/B14678852.png)


